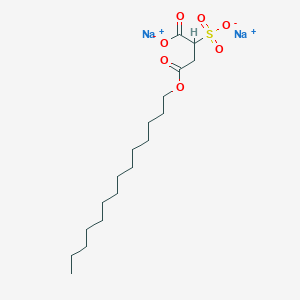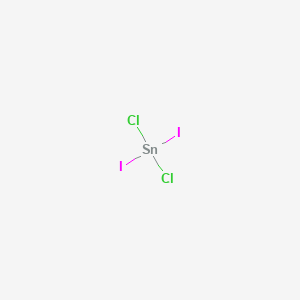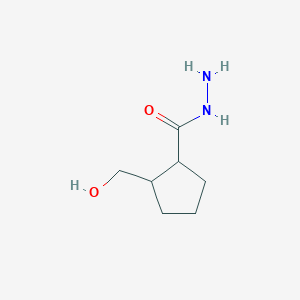
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide, also known as O-carbamoylcyclopentanone oxime, is a chemical compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)cyclopentane-1-carbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has also been shown to possess antiviral activity against a number of viruses, including HIV, herpes simplex virus, and influenza virus. Furthermore, this compound has been shown to possess antibacterial activity against a number of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. Additionally, this compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the replication of viruses and bacteria. Additionally, this compound has been shown to possess anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antiviral, and antibacterial properties, making it a valuable tool for studying various diseases and their underlying mechanisms. Additionally, this compound is relatively easy to synthesize and can be produced in high yields with good purity.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound may have potential toxicity concerns, and further studies are needed to fully understand its safety profile.
Direcciones Futuras
There are a number of future directions for the study of 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide. One direction is to further investigate the mechanism of action of this compound, in order to better understand its biological effects and potential applications. Additionally, further studies are needed to fully understand the safety profile of this compound and its potential toxicity concerns. Finally, this compound may have potential applications in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections, and further studies are needed to explore these potential applications.
Métodos De Síntesis
The synthesis of 2-(Hydroxymethyl)cyclopentane-1-carbohydrazide can be achieved through the reaction of 2-cyclopentenone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with urea to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Propiedades
Número CAS |
14668-73-6 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)cyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)6-3-1-2-5(6)4-10/h5-6,10H,1-4,8H2,(H,9,11) |
Clave InChI |
VAPPPUPPBGBKGI-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)C(=O)NN)CO |
SMILES canónico |
C1CC(C(C1)C(=O)NN)CO |
Sinónimos |
Cyclopentanecarboxylic acid, 2-(hydroxymethyl)-, hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



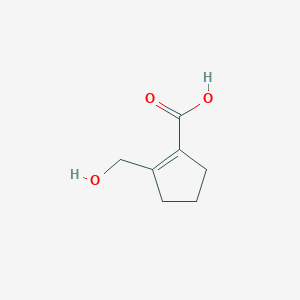



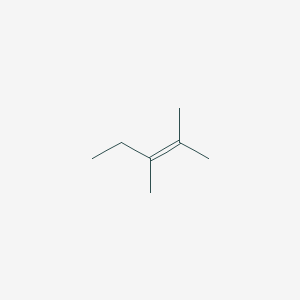
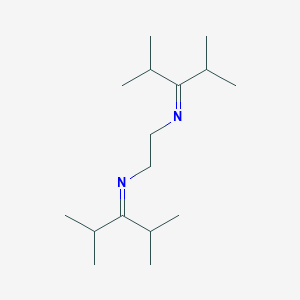

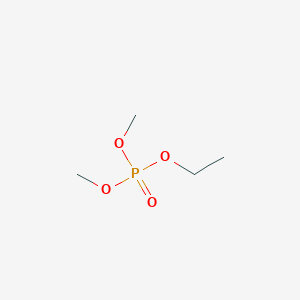
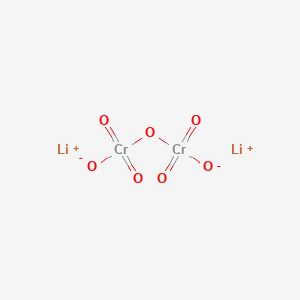
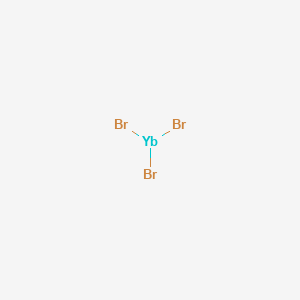

![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
